![molecular formula C15H11ClN2O B3051294 2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one CAS No. 327091-71-4](/img/structure/B3051294.png)
2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one
Overview
Description
2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one, also known as Clonazolam, is a benzodiazepine derivative that has gained popularity in scientific research due to its unique properties. This compound is structurally similar to other benzodiazepines, such as Alprazolam and Diazepam, but has been found to have a much higher potency.
Mechanism Of Action
2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one acts by enhancing the activity of the neurotransmitter GABA in the brain. This leads to an increase in inhibitory neurotransmission, which results in the anxiolytic, hypnotic, and anticonvulsant effects observed.
Biochemical and Physiological Effects:
2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one has been found to have a number of biochemical and physiological effects. It has been shown to decrease anxiety and induce sleep in animal models. It has also been found to have anticonvulsant effects, which make it a promising candidate for the treatment of epilepsy.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one in lab experiments is its high potency, which allows for smaller doses to be used. This can reduce the amount of compound needed for experiments, which can be cost-effective. However, one limitation is that 2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one is a controlled substance and can be difficult to obtain for research purposes.
Future Directions
There are a number of future directions for research involving 2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one. One area of interest is its potential as a treatment for anxiety and sleep disorders. Further studies are needed to determine the safety and efficacy of this compound for these indications. Additionally, more research is needed to understand the long-term effects of 2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one on the brain and body.
Scientific Research Applications
2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to have anxiolytic, hypnotic, and anticonvulsant properties, which make it a promising candidate for the treatment of anxiety and sleep disorders.
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-11-7-5-10(6-8-11)14(19)9-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPOFUBYVROQLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407222 | |
Record name | 2-(1H-Benzoimidazol-2-yl)-1-(4-chloro-phenyl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676581 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one | |
CAS RN |
327091-71-4 | |
Record name | 2-(1H-Benzoimidazol-2-yl)-1-(4-chloro-phenyl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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